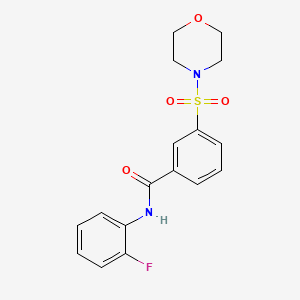

N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c18-15-6-1-2-7-16(15)19-17(21)13-4-3-5-14(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVVJDCIHSCHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-aminobenzoic acid with an appropriate acid chloride or anhydride under basic conditions.

Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the benzamide intermediate.

Attachment of the Morpholine-4-Sulfonyl Group: The final step involves the sulfonylation of the morpholine ring, which is then coupled to the benzamide core through a sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound may be investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and fluorophenyl groups can enhance binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

N-(2-fluorophenyl)-4-(morpholine-4-sulfonyl)benzamide: A structural isomer with the sulfonyl group attached at a different position on the benzamide core.

N-(2-chlorophenyl)-3-(morpholine-4-sulfonyl)benzamide: A similar compound where the fluorine atom is replaced with chlorine.

N-(2-fluorophenyl)-3-(piperidine-4-sulfonyl)benzamide: A related compound with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity and binding interactions, while the morpholine-4-sulfonyl group can enhance solubility and stability.

Biological Activity

N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide (CAS No. 875524-76-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with a fluorinated phenyl group and a morpholine sulfonyl moiety. The structure can be represented as follows:

| Component | Structure Features |

|---|---|

| Benzamide Core | Central structure providing basic properties |

| 2-Fluorophenyl Group | Enhances binding affinity and metabolic stability |

| Morpholine-4-Sulfonyl Group | Contributes to solubility and interaction with targets |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom in the 2-fluorophenyl group enhances the compound's binding affinity, leading to potent biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzyme activities, potentially affecting metabolic pathways.

- Receptor Modulation : It can interact with specific receptors, altering their activity and influencing cellular responses.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities, including:

- Antitumor Activity : In vitro studies indicate potential antiproliferative effects against various cancer cell lines.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to cancer progression and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibitory effects on solid tumor cells | |

| Enzyme Inhibition | Potential inhibition of HDAC and other enzymes | |

| Receptor Interaction | Modulation of receptor activity |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antiproliferative Effect : A study evaluated the compound's effect on HepG2 liver cancer cells, revealing an IC50 value indicating significant inhibitory activity (IC50 = 1.30 μM) compared to standard treatments like SAHA (17.25 μM) .

- Mechanistic Insights : Research focusing on its mechanism revealed that the compound promotes apoptosis and induces cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy .

- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted how modifications in the molecular structure influence biological potency, particularly in enzyme inhibition .

Q & A

Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-3-(morpholine-4-sulfonyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves sequential coupling and sulfonylation steps. A common approach includes:

- Step 1 : Coupling 3-carboxybenzenesulfonyl chloride with morpholine to form the sulfonamide intermediate.

- Step 2 : Reacting the intermediate with 2-fluoroaniline via an amide bond formation using coupling agents like EDC/HOBt. Critical parameters include solvent choice (e.g., DMF or THF), temperature (0–25°C for sulfonylation; 40–60°C for amidation), and stoichiometric ratios. Yields are optimized by controlling side reactions, such as hydrolysis of the sulfonyl chloride .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | Morpholine, 3-carboxybenzenesulfonyl chloride | THF | 0–5°C | 60–75% |

| 2 | 2-fluoroaniline, EDC, HOBt | DMF | 50°C | 45–65% |

Q. How is the compound characterized to confirm purity and structural integrity?

Analytical methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; morpholine protons at δ 3.5–3.7 ppm) .

- HPLC-MS : To assess purity (>95%) and molecular weight confirmation (e.g., [M+H]+ at m/z 393.1) .

- Elemental Analysis : Matching calculated vs. experimental C, H, N, S, and F percentages .

Q. What are the solubility properties of this compound, and how do they impact biological assays?

The compound’s solubility is influenced by the morpholine sulfonyl group (polar) and fluorophenyl moiety (hydrophobic). It is sparingly soluble in water but dissolves in DMSO or ethanol. For in vitro assays, stock solutions in DMSO (10–50 mM) are diluted in buffer to avoid solvent toxicity (<1% DMSO final concentration) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

- Enzyme Inhibition : Kinase or protease assays (e.g., IC50 determination via fluorescence-based protocols) .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

- Permeability : Caco-2 cell models to predict oral bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) affect target binding and potency?

Substituent effects are analyzed via structure-activity relationship (SAR) studies:

- Fluorine : Enhances metabolic stability and electronegativity, improving interactions with hydrophobic enzyme pockets.

- Morpholine sulfonyl group : Increases solubility and hydrogen-bonding capacity. Comparative studies show that replacing the 2-fluorophenyl group with 2,4-dimethoxyphenyl reduces kinase inhibition by ~40%, highlighting the fluorine’s role in target engagement .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Discrepancies often arise from poor pharmacokinetics (PK). Strategies include:

- Metabolic Stability Assays : Liver microsome studies to identify metabolic hotspots (e.g., morpholine ring oxidation) .

- Formulation Optimization : Use of nanocarriers or prodrugs to enhance bioavailability .

- Dosing Regimen Adjustments : Frequency and route of administration (e.g., intraperitoneal vs. oral) .

Q. What mechanistic insights support its potential as an enzyme inhibitor?

Computational and experimental approaches are combined:

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key challenges include:

- Purification : Column chromatography is labor-intensive; switching to recrystallization (e.g., ethanol/water mixtures) improves scalability .

- Byproduct Formation : Optimizing stoichiometry and reaction time minimizes side products like hydrolyzed sulfonic acids .

Q. How does the compound interact with off-target proteins, and how can selectivity be improved?

Proteome-wide profiling (e.g., thermal shift assays) identifies off-targets. Selectivity is enhanced by:

- Scaffold Optimization : Introducing bulky substituents to sterically block non-target binding .

- Fragment-Based Design : Replacing the benzamide core with bioisosteres (e.g., thiazole) .

Q. What strategies validate its mechanism of action in disease models?

- Genetic Knockdown : siRNA silencing of putative targets (e.g., PI3K) to confirm pathway involvement .

- Biomarker Analysis : Measuring downstream effectors (e.g., phosphorylated Akt in cancer models) .

- In Vivo Imaging : PET tracers to monitor target engagement in real time .

Data Contradiction Analysis

- Case Study : A study reports high in vitro potency (IC50 = 50 nM) but no efficacy in xenograft models.

- Resolution : PK analysis reveals rapid clearance (t1/2 = 1.2 h). Reformulation with PEGylation extends t1/2 to 6.8 h, restoring efficacy .

Key Research Directions

- Targeted Drug Delivery : Conjugation to tumor-homing peptides .

- Multifunctional Derivatives : Incorporating nitric oxide donors for dual-action therapeutics .

- Crystallography : Co-crystallization with target enzymes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.